4-(Methylsulfonyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves reactions such as the reaction of 4-methyl benzene sulfonyl chloride with aromatic amines, illustrating a common pathway to these types of chemicals. A notable process involves methylation and subsequent reactions, like oxidation, to achieve desired sulfonamide derivatives (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies can be determined using Density Functional Theory (DFT) methods, which compare favorably with experimental data. Studies have highlighted the crystalline structure of related compounds, showing they often crystallize in systems with specific space groups, providing insights into their molecular architecture (Sarojini et al., 2012).
Chemical Reactions and Properties
Related sulfonamide compounds undergo various chemical reactions, such as interaction with aromatic aldehydes, leading to the production of different esters and derivatives. These reactions can be influenced by the presence of various catalysts or reaction conditions (Ogura et al., 1979). The reactivity can be explored through mechanisms like electron transfer, highlighting the dynamic chemical nature of these compounds.
Physical Properties Analysis
The solubility of 4-(Methylsulfonyl)benzaldehyde in various organic solvents has been examined, showing variations with temperature and solvent type. This solubility data is crucial for understanding and predicting the compound's behavior in different environments and applications (Cong et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For example, sulfonamide derivatives can be involved in oxygenation reactions and have been used to create benzaldehyde derivatives, showing their utility in producing important chemical intermediates (Sarma et al., 2015).
Scientific Research Applications
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been shown to enhance solid-phase organic synthesis, yielding high purity products (Swayze, 1997).
Electrosynthesis of Methyl Benzaldehyde : An ultrasonic electrosynthesis method using a xylene mixture, Mn(III), and sulfuric acid can produce high-purity methyl benzaldehyde, demonstrating the potential for selective synthesis processes (Hu, 2014).
Catalysis : Sulfated Ti-SBA-15 catalysts treated with chlorosulfonic acid have been found to significantly increase the conversion of benzyl alcohol to benzaldehyde, improving selectivity in various industrial applications (Sharma, Soni, & Dalai, 2012).
Asymmetric Synthesis : Chiral imino- and amino-sulfoxides are used as catalysts for synthesizing enantioenriched homoallylic alcohols by asymmetrically allylating aldehydes (Sio, Acocella, Villano, & Scettri, 2010).
Sustainable Oxygenation Methods : Research shows a sustainable method for oxygenating methylarenes to benzaldehyde derivatives, with potential applications in electrocatalytic cycles and catalyst recycling (Sarma, Efremenko, & Neumann, 2015).
Medical Applications : Benzoylguanidines derived from this compound have been identified as potential Na+/H+ exchanger inhibitors, useful in treating acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Antimycobacterial Activity : A study on hydrazone derivatives bearing the 1,2,4-triazole moiety, including methylsulfonyl-substituted derivatives, explores their antimycobacterial activity (Özadalı SARI, Ünsal Tan, Sriram, & Balkan, 2018).
Synthesis of Phenylacetic Esters : A method for synthesizing phenylacetic esters from benzaldehyde, applicable to the production of (2-thienyl)acetic esters, was developed (Ogura, Itō, & Tsughihashi, 1979).
Solubility Studies : The solubility of 4-(methylsulfonyl)benzaldehyde in various solvent mixtures has been studied, providing insights into its properties in different solvent environments (Li, Liu, Liu, Cong, & Zhao, 2017).
Ionic Liquid Applications : Ionic liquids have been used as recyclable catalysts and reaction mediums in organic reactions, offering innovative approaches in green chemistry (Verdía, Santamarta, & Tojo, 2017).
Safety And Hazards
properties
IUPAC Name |
4-methylsulfonylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPUHBSBYJSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277593 | |
Record name | 4-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)benzaldehyde | |
CAS RN |
5398-77-6 | |
Record name | 5398-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylsulfonyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulfonyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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